molecular formula C22H29FN3O9P B1150399 Enantiomer of Sofosbuvir

Enantiomer of Sofosbuvir

Cat. No.: B1150399
M. Wt: 529.5 g/mol
InChI Key: TTZHDVOVKQGIBA-JSNLVWLESA-N
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Description

The enantiomer of sofosbuvir is a chiral molecule used in the treatment of hepatitis C virus (HCV) infections. Sofosbuvir is a nucleotide analog prodrug that inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication. The this compound refers to one of the two mirror-image forms of the molecule, which can have different biological activities and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the enantiomer of sofosbuvir involves several key steps, including the preparation of the nucleoside core and the introduction of the phosphoramidate moiety. The nucleoside core is synthesized through fluorination chemistry and nucleotide synthesis. The phosphoramidate moiety is introduced using regio- and stereoselective phosphoramidation techniques .

Industrial Production Methods: Industrial production of the this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Biocatalytic methods, such as the use of engineered enzymes, have been employed to achieve the desired stereochemistry and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: The enantiomer of sofosbuvir undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for the activation and metabolism of the drug in the body.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the active triphosphate form of the drug, which inhibits the HCV NS5B polymerase, and various metabolites that are excreted from the body .

Scientific Research Applications

The enantiomer of sofosbuvir has numerous scientific research applications:

Mechanism of Action

The enantiomer of sofosbuvir exerts its effects by inhibiting the HCV NS5B RNA-dependent RNA polymerase. As a prodrug, it is metabolized into its active form, which incorporates into the viral RNA and acts as a chain terminator, preventing further replication of the virus. This inhibition of viral replication leads to a sustained virologic response and the eventual clearance of the virus from the body .

Comparison with Similar Compounds

    Remdesivir: Another nucleotide analog prodrug used to treat viral infections, including COVID-19.

    Velpatasvir: An inhibitor of the HCV NS5A protein, used in combination with sofosbuvir for the treatment of HCV.

Comparison: The enantiomer of sofosbuvir is unique in its high potency and specificity for the HCV NS5B polymerase. Compared to other antiviral agents, it has a higher barrier to resistance and a favorable safety profile. Its stereochemistry plays a crucial role in its efficacy, with the (S)-enantiomer being more potent than the ®-enantiomer .

Properties

Molecular Formula

C22H29FN3O9P

Molecular Weight

529.5 g/mol

IUPAC Name

propan-2-yl (2R)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m1/s1

InChI Key

TTZHDVOVKQGIBA-JSNLVWLESA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@H]1[C@@H]([C@]([C@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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